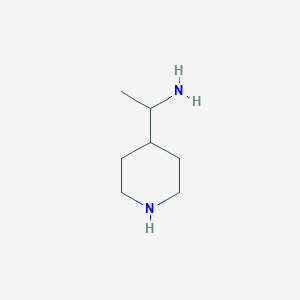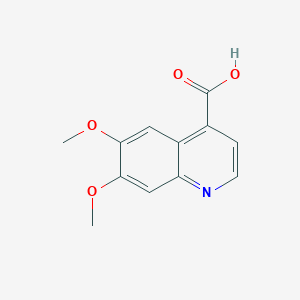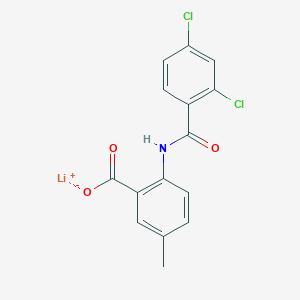
5-amino-1-phenyl-1H-pyridin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-phenyl-1,2-dihydropyridin-2-one hydrochloride: is a chemical compound with the molecular formula C11H11ClN2O. It is known for its unique structure, which includes an amino group, a phenyl group, and a dihydropyridinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-phenyl-1,2-dihydropyridin-2-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or acyl groups .
Scientific Research Applications
Chemistry: In chemistry, 5-amino-1-phenyl-1,2-dihydropyridin-2-one hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies .
Medicine: In medicine, the compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry: In industrial applications, 5-amino-1-phenyl-1,2-dihydropyridin-2-one hydrochloride can be used in the production of specialty chemicals, polymers, and other materials with specific properties .
Mechanism of Action
The mechanism of action of 5-amino-1-phenyl-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-amino-1-phenyl-1,2-dihydropyridin-2-one: The non-hydrochloride form of the compound.
1-phenyl-1,2-dihydropyridin-2-one: Lacks the amino group.
5-amino-1-phenylpyridin-2-one: Lacks the dihydro component.
Uniqueness: 5-amino-1-phenyl-1,2-dihydropyridin-2-one hydrochloride is unique due to the presence of both the amino group and the dihydropyridinone ring. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C11H11ClN2O |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
5-amino-1-phenylpyridin-2-one;hydrochloride |
InChI |
InChI=1S/C11H10N2O.ClH/c12-9-6-7-11(14)13(8-9)10-4-2-1-3-5-10;/h1-8H,12H2;1H |
InChI Key |
BFNALQWIWVLJFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=CC2=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane,trifluoroaceticacid](/img/structure/B15309028.png)
![5-[4-(Pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B15309037.png)




![2-[4-(Bromomethyl)phenoxy]pyridine](/img/structure/B15309085.png)
![1-[1-(2-Ethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15309092.png)
![[2-Fluoro-6-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B15309102.png)
![methyl2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoatedihydrochloride](/img/structure/B15309111.png)



